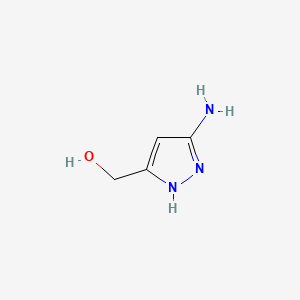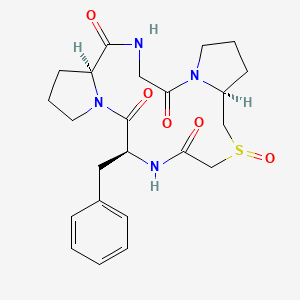
(3-Amino-1H-pirazol-5-il)metanol
Descripción general
Descripción
(3-Amino-1H-pyrazol-5-yl)methanol: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a hydroxymethyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: (3-Amino-1H-pyrazol-5-yl)methanol is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibitors:
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Mecanismo De Acción
Target of Action
It’s worth noting that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are often used as synthetic building blocks in the creation of various organic molecules, particularly diverse heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles have been noted for their ability to undergo reactions with α, β -unsaturated compounds . For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides access to fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that (3-Amino-1H-pyrazol-5-yl)methanol may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Given the compound’s potential role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds , it’s plausible that it could influence a variety of biochemical pathways depending on the specific targets and the resulting compounds formed.
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would likely play a significant role in its bioavailability and pharmacokinetics .
Result of Action
Given its potential role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds , it’s plausible that the compound could have a variety of effects depending on the specific targets and the resulting compounds formed.
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can be influenced by the tautomeric and conformational preferences of the pyrazole moiety
Cellular Effects
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines
Molecular Mechanism
The structure of pyrazoles can influence their reactivity, which may impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of hydrogen atoms on the pyrazole ring.
Catalyst-Free Synthesis: Another approach is a one-pot, three-component synthesis involving phenyl hydrazine derivatives, aromatic aldehydes, and malono derivatives in a water-ethanol mixture.
Industrial Production Methods: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted reactions and the use of eco-friendly catalysts are explored to make the process more efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Amino-1H-pyrazol-5-yl)methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl or carboxyl group.
Reduction: The compound can also be reduced, particularly at the amino group, to form various derivatives.
Substitution: It can participate in substitution reactions, especially at the amino group, to form a variety of substituted pyrazoles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole carboxylic acids, and pyrazole aldehydes .
Comparación Con Compuestos Similares
3-Amino-1-methyl-1H-pyrazole: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group.
3-Amino-5-methyl-1H-pyrazole: This compound features a methyl group at the 5-position instead of a hydroxymethyl group.
Uniqueness: (3-Amino-1H-pyrazol-5-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds .
Propiedades
IUPAC Name |
(3-amino-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORXPUYHVZTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717044 | |
| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000895-26-0, 948571-48-0 | |
| Record name | 5-Amino-1H-pyrazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-amino-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/new.no-structure.jpg)



![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)




